molecular formula C14H10F3N B12523125 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine CAS No. 666833-49-4

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine

Cat. No.: B12523125
CAS No.: 666833-49-4
M. Wt: 249.23 g/mol
InChI Key: RXQXRRCXAPIENO-UHFFFAOYSA-N
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Description

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via an ethenyl linkage. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the pyridine derivative in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine is unique due to the presence of both the trifluoromethyl group and the ethenyl linkage, which confer distinct chemical and physical properties. These features make it a versatile compound with diverse applications in various fields .

Properties

CAS No.

666833-49-4

Molecular Formula

C14H10F3N

Molecular Weight

249.23 g/mol

IUPAC Name

4-[2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine

InChI

InChI=1S/C14H10F3N/c15-14(16,17)13-5-3-11(4-6-13)1-2-12-7-9-18-10-8-12/h1-10H

InChI Key

RXQXRRCXAPIENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

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